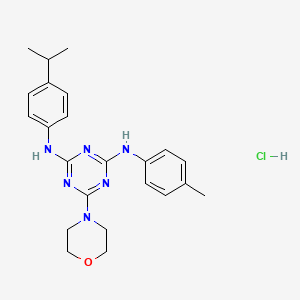
3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of carboxamide derivatives often involves the formation of an amide bond between a carboxylic acid and an amine. For example, paper describes a parallel solution-phase approach to synthesize a library of pyrimidine-5-carboxamides, which involves a five-step transformation followed by parallel amidation. Similarly, paper discusses the rapid formation of carboxamides using 1-methyl-2-halopyridinium iodides as coupling reagents. These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of carboxamide derivatives is characterized by the presence of the amide functional group. In paper , the molecular structure of a related compound is analyzed using various spectroscopic methods, and the molecular orbitals are calculated to understand its electronic structure. This type of analysis is crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Carboxamide derivatives can undergo various chemical reactions, including interactions with biological targets. For instance, paper describes a class of carboxamides that act as inhibitors for the interleukin-1β converting enzyme. The reactivity of the carboxamide group is essential for the biological activity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives, such as solubility, melting point, and stability, are influenced by the structure of the compound. For example, the antimicrobial activity of carboxamide derivatives discussed in papers and suggests that these compounds can interact with biological systems, which is related to their physical and chemical properties. The solubility and stability of these compounds can affect their bioavailability and efficacy as drugs.
Case Studies
Several of the papers provide case studies of the biological activities of carboxamide derivatives. Paper discusses the cytotoxic activity of carboxamide derivatives against various cancer cell lines, and paper examines the anticoccidial activity of nitropyridinecarboxamides. These studies are relevant for understanding the potential applications of the compound "3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide" in a biological context.
Aplicaciones Científicas De Investigación
Design and Synthesis of Novel Compounds
One study focuses on the design, synthesis, and biological evaluation of novel compounds with potential inhibitory activities against c-Met kinase, which is significant for its role in cancer. The study found that certain compounds demonstrated moderate to good antitumor activities, with one compound showing remarkable cytotoxicity against various cancer cell lines. This suggests the potential for structural modifications in compounds related to 3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide to enhance antitumor activities (Ju Liu et al., 2020).
Catalytic Methods for Synthesis
Another research aspect involves the development of catalytic methods for the synthesis of N-substituted nicotinamide and related compounds, which are of potential biological importance. This includes the aminocarbonylation of nitrogen-containing iodo-heteroaromatics, highlighting a methodology that could be applicable for synthesizing a wide range of biologically relevant compounds (A. Takács et al., 2007).
Biological Activities and Applications
The exploration of compounds for their antimicrobial activities is another key area of research. Studies have synthesized various derivatives to assess their antimicrobial potential, aiming to develop new therapeutic agents. This includes the synthesis and evaluation of pyrimidinone and oxazinone derivatives, indicating the broad scope of chemical exploration for pharmaceutical applications (A. Hossan et al., 2012).
Propiedades
IUPAC Name |
3-(6-methylpyridazin-3-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15-9-10-18(22-21-15)25-17-8-5-13-23(14-17)19(24)20-12-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPINIYPEQBQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2549877.png)
![benzyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2549878.png)
![Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate](/img/structure/B2549879.png)
![Lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2549884.png)
![4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2549885.png)


![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2549890.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2549891.png)
![[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)thien-2-yl](4-fluorophenyl)methanone](/img/structure/B2549892.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2549893.png)
![N-(3-chlorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2549897.png)
![1-[(2-Methoxyphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2549898.png)
![(1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-imidazo[2,1-f]purin-8-yl)-acetic acid](/img/structure/B2549899.png)